molecular formula C14H26N2O2 B3324650 tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1932311-86-8

tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B3324650
CAS No.: 1932311-86-8
M. Wt: 254.37
InChI Key: CKVUVGPTCBYZJW-UHFFFAOYSA-N
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Description

tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is a chiral spirocyclic amine derivative featuring a 8-azaspiro[4.5]decane core with a tert-butoxycarbonyl (Boc) protecting group and an (R)-configured amino substituent at position 1. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules requiring spirocyclic rigidity for target binding . Its molecular formula is C₁₃H₂₄N₂O₃, with a molecular weight of 256.34 g/mol .

Properties

IUPAC Name

tert-butyl (4R)-4-amino-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(8-10-16)6-4-5-11(14)15/h11H,4-10,15H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVUVGPTCBYZJW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2N)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CCC[C@H]2N)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction is carried out in toluene at a molar ratio of 1:1.5, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can react with different nucleophiles, leading to the substitution of the amino group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, altering its functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include N,N-dimethylformamide dimethyl acetal and various nucleophiles. Reaction conditions typically involve the use of organic solvents like toluene and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with N,N-dimethylformamide dimethyl acetal results in the formation of tert-butyl 2-(dimethylaminomethylidene)-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate .

Scientific Research Applications

tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Spiro Ring Systems

  • Spiro[4.5] vs. Spiro[3.5]: The target compound’s 8-azaspiro[4.5]decane framework provides greater conformational rigidity compared to spiro[3.5]nonane derivatives, enhancing binding specificity in enzyme active sites .
  • Diaza vs.

Substituent Effects

  • Amino Group Position: The (R)-1-amino configuration in the target compound contrasts with 2-amino or 3-amino derivatives, influencing stereochemical recognition in asymmetric syntheses .
  • Oxa vs.

Biological Activity

tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 1932311-86-8) is a chemical compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific sources.

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • IUPAC Name : tert-butyl (4R)-4-amino-8-azaspiro[4.5]decane-8-carboxylate

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound's spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating various biological pathways.

Biological Activity

Research indicates that this compound may exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
  • Neuroprotective Effects : Due to its structural characteristics, it could interact with neurotransmitter systems, suggesting potential neuroprotective effects that warrant detailed exploration.
  • Anti-inflammatory Properties : There is evidence that compounds with similar structures exhibit anti-inflammatory effects, indicating that this compound may have similar activities.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal under controlled conditions to optimize yield and purity .

Synthetic Route Overview

StepReactionConditions
1Reaction of tert-butyl 3-oxo compound with acetalOrganic solvent, controlled temperature
2PurificationChromatography or recrystallization

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with spirocyclic structures:

  • In Vitro Studies : Research on derivatives of spirocyclic compounds has shown promising results in inhibiting specific enzymes related to metabolic disorders . For instance, compounds similar to tert-butyl (R)-1-amino derivatives demonstrated significant inhibition rates against key enzymes involved in glucose metabolism.
  • Comparative Analysis : A comparative study highlighted that spirocyclic compounds exhibit varying degrees of bioactivity depending on their structural modifications. This suggests that slight changes in the molecular structure can lead to significant differences in biological effects .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate in laboratory settings?

  • Methodological Answer : The compound is classified under GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation). Researchers must:

  • Use NIOSH/EN 166-compliant eye protection and nitrile gloves.
  • Operate in a fume hood to avoid inhalation of dust or vapors.
  • Store in a cool, dry environment away from incompatible substances.
  • Implement emergency rinsing protocols for skin/eye exposure (15+ minutes of water flushing) .

Q. What synthetic routes are commonly employed to prepare this spirocyclic compound?

  • Methodological Answer : A key method involves enantioselective copper-catalyzed reactions using phosphoramidite ligands to introduce chirality. For example, tert-butyl-protected intermediates are synthesized via asymmetric addition of organometallic reagents, followed by purification using silica gel column chromatography (EtOAc/n-hexane gradient) to isolate enantiomerically pure products .

Q. How is the compound purified post-synthesis, and what analytical techniques confirm its identity?

  • Methodological Answer : Post-synthesis purification typically employs column chromatography (SiO₂ stationary phase) with EtOAc/n-hexane eluent. Analytical confirmation includes:

  • 1H/13C NMR for structural elucidation (e.g., tert-butyl group resonance at δ 1.44 ppm).
  • LCMS/HRMS to verify molecular weight (e.g., [M+H]+ observed at m/z 422.2804 for derivatives) .

Advanced Research Questions

Q. How does this compound serve as a scaffold for kinase inhibitor design?

  • Methodological Answer : The spirocyclic core provides conformational rigidity, enabling selective interactions with kinase active sites. For example:

  • In EGFR inhibitors, the tert-butyl carbamate group enhances metabolic stability, while the azaspiro ring allows functionalization at the 1-amino position for potency optimization.
  • Structure-activity relationship (SAR) studies involve modifying substituents on the azaspiro ring (e.g., introducing benzyl or piperazine groups) to balance selectivity and efficacy .

Q. What strategies address contradictions in reactivity during functionalization of the azaspiro ring?

  • Methodological Answer : Contradictions arise from steric hindrance of the tert-butyl group and competing ring-opening reactions. Mitigation strategies include:

  • Protection/deprotection sequences : Temporarily masking the amine group during alkylation or acylation.
  • Radical-mediated functionalization : Photoinduced iminyl radical cascades to selectively modify C–H bonds without destabilizing the spirocyclic system .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should:

  • Use HPLC-UV to monitor degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).
  • Assess pH-dependent hydrolysis by incubating the compound in buffers (pH 1–13) and analyzing via LCMS.
  • Note: The tert-butyl carbamate group is stable in neutral/acidic conditions but hydrolyzes under strong basic conditions .

Q. What role does the compound play in DNA-encoded library (DEL) screens for fibrosis targets?

  • Methodological Answer : Derivatives of this spirocyclic scaffold are used in DELs to identify DDR1 inhibitors. Key steps include:

  • On-DNA synthesis : Coupling the spirocyclic amine to DNA-conjugated carboxylic acids.
  • Affinity selection : Screening against recombinant DDR1 kinase to isolate high-binding hits.
  • Off-DNA validation : Resynthesizing hits for in vitro IC50 determination and renal fibrosis models .

Methodological Considerations Table

Aspect Key Parameters References
Synthetic Yield 60–85% (dependent on steric hindrance during cyclization)
Chiral Purity ≥95% ee (achieved via phosphoramidite ligand-mediated catalysis)
Storage Stability Stable for >12 months at –20°C in inert atmosphere; avoid moisture
SAR Optimization Introduction of 4-benzylpiperazine enhances target affinity by 3-fold

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate

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